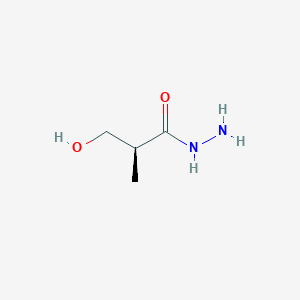
N-(4-azidophenyl)-2-iodoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-azidophenyl)-2-iodoacetamide is an organic compound that features both an azide group and an iodoacetamide moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific applications. The azide group is known for its reactivity in click chemistry, while the iodoacetamide group is often used in biochemical applications, particularly in the modification of proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-azidophenyl)-2-iodoacetamide typically involves the introduction of the azide group to a phenyl ring followed by the attachment of the iodoacetamide moiety. One common method involves the diazotization of 4-aminophenylacetic acid followed by the reaction with sodium azide to introduce the azide group. The resulting 4-azidophenylacetic acid is then reacted with iodoacetyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
N-(4-azidophenyl)-2-iodoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile in substitution reactions.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition to facilitate the formation of triazoles.
Major Products
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
科学研究应用
N-(4-azidophenyl)-2-iodoacetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(4-azidophenyl)-2-iodoacetamide involves its reactivity with various functional groups. The azide group can participate in cycloaddition reactions to form triazoles, which can then interact with biological targets. The iodoacetamide group can react with thiol groups in proteins, leading to the modification of protein function. These interactions can affect molecular pathways and cellular processes, making the compound useful in biochemical research and drug development .
相似化合物的比较
Similar Compounds
N-(4-azidophenyl)-carbazole: Similar in structure but contains a carbazole moiety instead of an iodoacetamide group.
Tris(4-azidophenyl)methanol: Contains multiple azide groups and is used as a multifunctional thiol protecting group.
Pyrazolo[3,4-d]pyrimidine: Features a different heterocyclic structure but shares the azide functionality.
Uniqueness
N-(4-azidophenyl)-2-iodoacetamide is unique due to the combination of the azide and iodoacetamide groups, which provide dual functionality for both click chemistry and protein modification. This dual functionality makes it a versatile tool in various scientific applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)



![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)







![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
